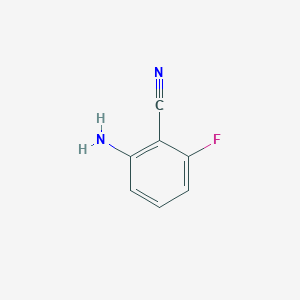

2-Amino-6-fluorobenzonitrile

Descripción

Overview of 2-Amino-6-fluorobenzonitrile as a Synthetic Intermediate

This compound serves as a crucial precursor in the synthesis of various heterocyclic compounds, which are central to the development of new pharmaceuticals. chemimpex.comossila.com Its primary application lies in the preparation of quinazoline (B50416) derivatives. ossila.com These derivatives are integral to the structure of several established anticancer and antimalarial drugs. Notable examples of anticancer medications synthesized using quinazoline scaffolds include Gefitinib, Lapatinib, Erlotinib, and Afatinib, which are used to treat conditions like non-small cell lung cancer by targeting specific cellular pathways. ossila.com

The compound's utility extends to the synthesis of aminoquinoline derivatives through reactions with ketones. ossila.com This class of compounds includes tacrine (B349632) derivatives, which have been investigated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. ossila.com Furthermore, this compound is employed in the creation of antifolate and antibacterial quinazoline derivatives, as well as huprines, which have shown potential as dual-acting trypanocidal and antiplasmodial agents. chemicalbook.comossila.com Its applications also include the synthesis of fluorescent probes for biological imaging and in the formulation of agrochemicals such as herbicides and pesticides. chemimpex.com

The primary synthetic route to this compound involves the ammonolysis of 2,6-difluorobenzonitrile (B137791). In this nucleophilic aromatic substitution reaction, ammonia (B1221849) displaces one of the fluorine atoms on the benzene (B151609) ring. The reaction is facilitated by the electron-withdrawing nature of the nitrile group, which activates the aromatic ring.

Significance of Functional Groups in this compound for Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its three key functional groups: the amino (-NH₂), nitrile (-C≡N), and fluorine (-F) groups. ossila.comontosight.ai This combination of an electron-donating amino group and electron-withdrawing nitrile and fluorine groups on the aromatic ring creates a unique electronic environment that influences its reaction pathways.

The ortho-positioning of the amino and nitrile groups is particularly significant, making the compound an ideal starting material for cyclization reactions to form fused heterocyclic systems like quinazolines. ossila.com The amino group can act as a nucleophile in substitution reactions, while the nitrile group can undergo various transformations, including hydrolysis to a carboxylic acid or reduction to an amine.

The fluorine atom imparts several important properties to the molecule and its derivatives. Fluorine is the most electronegative element, and its presence can enhance the metabolic stability and membrane permeability of drug candidates, which are crucial pharmacokinetic properties. acs.org This enhancement is a key reason for the increasing interest in fluorinated pharmaceuticals. acs.org The fluorine atom can also influence the acidity and basicity of nearby functional groups, further modulating the molecule's biological activity and reactivity. researchgate.net Molecular modeling studies have suggested that the compound can bind to nucleophilic sites on enzymes, such as the thiol and hydroxyl groups found in cysteine and serine residues. biosynth.com

Below is an interactive data table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 77326-36-4 |

| Molecular Formula | C₇H₅FN₂ |

| Molecular Weight | 136.13 g/mol |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 125-131 °C |

| Purity | ≥ 98% |

Historical Context of Benzonitrile (B105546) Derivatives in Organic Synthesis

Benzonitrile, the parent compound of this class of derivatives, is a colorless liquid with a characteristic almond-like odor. atamankimya.com It has long been a staple in organic synthesis, serving as both a solvent and a versatile precursor for a wide range of chemicals, including pharmaceuticals, dyes, and resins. atamankimya.com The nitrile group in benzonitrile can be readily transformed into other functional groups, such as amides, which are valuable in further synthetic steps. atamankimya.com

The development of catalytic methods has significantly advanced the use of benzonitrile derivatives in synthesis. For instance, transition metal catalysts are employed to form coordination complexes with benzonitriles, which then act as reactive intermediates. atamankimya.com Historically, the synthesis of substituted benzonitriles often involved multi-step processes. However, modern synthetic strategies, such as the direct cleavage of carbon-carbon double or triple bonds in alkenyl or alkynyl precursors, have provided more efficient routes to these compounds. rsc.org

The introduction of functional groups onto the benzonitrile ring, as seen in this compound, has been a key area of research. The strategic placement of substituents allows for the fine-tuning of the molecule's electronic and steric properties, enabling the synthesis of complex and highly functionalized molecules. The synthesis of N-heterocycles, for example, has been achieved through cascade reactions involving benzonitrile derivatives catalyzed by metals like titanium and nickel. acs.orgaablocks.com These advancements have solidified the role of benzonitrile derivatives as indispensable tools in the construction of complex molecular architectures for a variety of applications.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUNZGOZUJITBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335032 | |

| Record name | 2-Amino-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77326-36-4 | |

| Record name | 2-Amino-6-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77326-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-fluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077326364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-6-fluorobenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKH6CY3HWJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Amino 6 Fluorobenzonitrile

Ammonolysis of 2,6-Difluorobenzonitrile (B137791)

The primary industrial-scale synthesis of 2-Amino-6-fluorobenzonitrile involves the direct ammonolysis of 2,6-Difluorobenzonitrile. exsyncorp.comexsyncorp.com In this process, one of the fluorine atoms on the aromatic ring is displaced by an amino group through a nucleophilic aromatic substitution reaction.

The displacement of a fluorine atom by ammonia (B1221849) is a classic example of nucleophilic aromatic substitution (SNAr). The reaction is facilitated by the presence of the electron-withdrawing nitrile group (-CN), which activates the aromatic ring towards nucleophilic attack. The fluorine atom at the ortho position (C2) relative to the nitrile group is selectively replaced over the fluorine at the C6 position. This selectivity is attributed to the combined electron-withdrawing effects of the nitrile group and the fluorine atom, which make the C2 position more electrophilic and thus more susceptible to nucleophilic attack by ammonia. The reaction proceeds through a Meisenheimer complex intermediate, which is a resonance-stabilized carbanion.

To maximize the yield of this compound and ensure high selectivity, careful optimization of reaction conditions is crucial. Key parameters that are typically controlled include temperature, pressure, solvent, and the form of ammonia used. A common laboratory-scale procedure involves reacting 2,6-Difluorobenzonitrile with aqueous or gaseous ammonia in a pressurized reactor. The reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol (B145695) to enhance the solubility of the reactants and facilitate the reaction. Temperatures are generally maintained in the range of 80-100°C to achieve a reasonable reaction rate without promoting decomposition or side reactions.

Below is a table summarizing typical reaction conditions for the ammonolysis of 2,6-Difluorobenzonitrile:

| Parameter | Condition | Rationale |

| Reactant | 2,6-Difluorobenzonitrile | Starting material with two fluorine atoms available for substitution. |

| Reagent | Aqueous Ammonia or Gaseous Ammonia | Source of the nucleophilic amino group. |

| Solvent | Ethanol, Dimethylformamide (DMF) | Polar aprotic solvents that facilitate the reaction. |

| Temperature | 80–100°C | Optimal range to ensure a sufficient reaction rate while minimizing decomposition. |

| Pressure | Pressurized Reactor | Contains the ammonia and allows for temperatures above the boiling point of the solvent. |

| Reaction Time | 12–24 hours | Typical duration to ensure complete or high conversion of the starting material. |

Following the reaction, the product is typically isolated by cooling the reaction mixture, filtering the solid product, and purifying it through recrystallization, often from an ethanol/water mixture.

Synthesis from 2-Amino-6-fluorobenzoic Acid via Dehydration

An alternative established route to this compound involves the dehydration of 2-Amino-6-fluorobenzoic acid. ontosight.ai This method transforms the carboxylic acid group into a nitrile group. This transformation can be achieved using various dehydrating agents. While specific details for the dehydration of 2-amino-6-fluorobenzoic acid are not extensively documented in the provided search results, analogous reactions, such as the dehydration of 2-aminobenzamide (B116534) using reagents like phenylphosphonyl dichloride in pyridine, have been shown to produce high yields of the corresponding nitrile. chemicalbook.com

Novel and Emerging Synthetic Approaches

In addition to the established methods, research into more efficient and environmentally friendly synthetic routes continues. One such promising area is the use of microwave-assisted synthesis.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave energy to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and improved purity of the products compared to conventional heating methods. While specific research on the microwave-assisted synthesis of this compound is not detailed in the provided search results, the application of this technology to related syntheses, such as the rapid generation of 3-amino-2,3-dihydrobenzofurans from chalcones, highlights its potential. nih.gov The one-pot, microwave-assisted, regioselective reactions demonstrate the efficiency and versatility of this approach in synthesizing complex heterocyclic compounds. nih.gov Further investigation into the application of microwave irradiation for the ammonolysis of 2,6-Difluorobenzonitrile or the dehydration of 2-Amino-6-fluorobenzoic acid could lead to more sustainable and efficient manufacturing processes for this compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which encourage the use of sustainable and environmentally benign methods, are increasingly being applied to the synthesis of complex organic molecules. mdpi.com These approaches aim to reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of synthesizing fluorinated aromatic compounds like this compound, green chemistry strategies can offer significant advantages over traditional methods.

One of the prominent green chemistry techniques is microwave-assisted (MW) synthesis. This method often leads to shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating. mdpi.com While specific studies detailing the microwave-assisted synthesis of this compound are not abundant, the synthesis of related fluorinated quinoline (B57606) derivatives from 2-amino-5-fluorobenzonitrile (B1271947) has been successfully demonstrated using this technique. mdpi.com In these syntheses, the reactions were carried out in a sealed tube and heated in a microwave instrument, achieving yields of up to 95% in much shorter reaction times (90-120 minutes) than conventional methods. mdpi.com Such methodologies, which often use minimal solvent or are performed under neat conditions, align well with the tenets of green chemistry and could be applicable to the synthesis of this compound. mdpi.comresearchgate.net The development of solvent-free or solvent-minimized reaction conditions is a key focus in green fluorine chemistry, as solvents contribute significantly to the waste generated in pharmaceutical and chemical manufacturing. researchgate.netresearchgate.net

The following table summarizes the findings from a study on the microwave-assisted synthesis of quinoline derivatives, which showcases a green approach potentially adaptable for this compound synthesis.

| Starting Material | Method | Reaction Time | Yield | Reference |

| 2-amino-5-fluorobenzonitrile | Microwave-assisted | 90-120 min | Up to 95% | mdpi.com |

Purification and Isolation Techniques for this compound

The purification and isolation of this compound and its derivatives are critical steps to ensure high purity for their intended applications, particularly in medicinal chemistry where impurities can significantly affect biological activity. ossila.com The primary methods employed for the purification of this compound and its reaction products are chromatographic separation and recrystallization.

Chromatographic techniques are widely used for the purification of this compound and its derivatives due to their high resolving power. Column chromatography, particularly flash chromatography using silica (B1680970) gel, is a common method. ajol.infonih.govnih.gov

In the synthesis of novel huprine derivatives, where this compound was a starting material, the crude products were subjected to column chromatography on silica gel. nih.gov A mixture of dichloromethane, methanol, and aqueous ammonia was used as the eluent to isolate the desired products. nih.gov Similarly, in the preparation of other complex heterocyclic compounds, flash column chromatography with solvent systems like hexane/ethyl acetate (B1210297) is frequently employed to purify the final products derived from this compound. nih.govsci-hub.se

The selection of the mobile phase is crucial for achieving effective separation. The following table provides examples of solvent systems used in the chromatographic purification of compounds synthesized from this compound.

| Product Type | Chromatographic Method | Eluent System | Reference |

| Huprine Derivatives | Column Chromatography | CH₂Cl₂/MeOH/25% aqueous NH₄OH | nih.gov |

| Benzimidazolylhydroquinolinones | Flash Chromatography | CH₂Cl₂:MeOH:EtOAc (10:1:2) | sci-hub.se |

| o-Aminobenzophenones | Flash Column Chromatography | Hexane/Ethyl Acetate | nih.gov |

| Pyrrole-bearing quinazolines | Silica Gel Flash Chromatography | 15-20% Ethyl Acetate in Hexane | ajol.info |

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the compound of interest and its impurities in a given solvent or solvent mixture. For aminobenzonitrile derivatives, recrystallization can yield highly pure crystalline products. acs.org

While specific recrystallization protocols for this compound are not extensively detailed in the available literature, procedures for related compounds offer valuable insights. For instance, in the synthesis of 2,6-dichloro-3-fluorobenzonitrile, the crude product was purified by recrystallization from a mixed solvent system of ethanol and water in a 1:1 volume ratio. google.com This method yielded a white solid with high purity (99.6%). google.com The choice of solvent is critical, and often a trial-and-error approach is needed to find the optimal solvent or solvent pair that provides good solubility at high temperatures and poor solubility at low temperatures for the target compound, while impurities remain in solution. Common solvents for recrystallizing aromatic amines and nitriles include ethanol, methanol, acetonitrile, and water, or mixtures thereof. acs.orggoogle.com

The following table summarizes a recrystallization procedure for a related fluorinated benzonitrile (B105546) derivative.

| Compound | Recrystallization Solvent | Resulting Purity | Reference |

| 2,6-dichloro-3-fluorobenzonitrile | Ethanol:Water (1:1) | 99.6% | google.com |

Chemical Transformations and Reaction Mechanisms of 2 Amino 6 Fluorobenzonitrile

Reactions Involving the Amine Functional Group

The amino group in 2-amino-6-fluorobenzonitrile is a key functional group that readily participates in nucleophilic reactions, condensation to form heterocyclic systems, and can be protected to direct reactivity elsewhere in the molecule.

The primary amino group of this compound allows it to act as a nucleophile in various substitution reactions. A significant application is its reaction with ketones to form aminoquinoline and tacrine (B349632) derivatives, the latter being investigated as cholinesterase inhibitors. ossila.com

A notable reaction is the Nucleophilic Aromatic Substitution (SNAr), where the compound reacts with other molecules. For instance, in a multi-step synthesis, this compound undergoes an SNAr reaction with a protected amino alcohol. mmu.ac.uk This reaction can be influenced by the choice of base and solvent. In one study, the reaction of this compound with 2-aminophenol (B121084) to form a dibenzo[b,f] ossila.comCurrent time information in Bangalore, IN.oxazepin-11-amine derivative was attempted; however, only trace amounts of the desired product were formed, even with prolonged reaction times and increased temperatures. rsc.org

The amino group can also undergo diazotization. For example, the related compound 2-bromo-3-amino-6-fluorobenzonitrile (B2376208) can be treated with sodium nitrite (B80452) in the presence of a strong acid to form a diazonium salt. This intermediate can then undergo subsequent reactions, such as deamination or hydrolysis. google.comamherst.edu

Table 1: Examples of Nucleophilic Reactions of the Amino Group

| Reactant | Reagents/Conditions | Product Type | Research Finding | Citation |

| Protected amino alcohol | Sodium hydride | Diaminonitrile derivative | An SNAr reaction afforded the key starting material for oxazepinoquinazoline synthesis in modest yield. | mmu.ac.uk |

| Ketones | Not specified | Aminoquinoline/Tacrine derivatives | Used to synthesize tacrine derivatives, which are cholinesterase inhibitors. | ossila.com |

| 2-Aminophenol | K3PO4, DMF, 100°C | Dibenzo[b,f] ossila.comCurrent time information in Bangalore, IN.oxazepin-11-amine derivative | Only trace amounts of the product were observed, indicating low reactivity under these conditions. | rsc.org |

The ortho arrangement of the amine and nitrile functionalities in this compound makes it an ideal precursor for condensation reactions leading to the formation of fused heterocyclic systems. ossila.com It is particularly valuable in the synthesis of quinazoline (B50416) derivatives, which form the core of several therapeutic agents. ossila.comatomfair.com For example, it is a building block for creating antifolate and antibacterial quinazoline derivatives. cookechem.comchemicalbook.com Research has also shown its use in synthesizing bis(4-oxoquinazolin-2-yl)pyridine, which exhibits antibacterial activity. cookechem.com

To control the regioselectivity of reactions and prevent unwanted side reactions, the amino group of this compound or its reaction partners can be protected. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. In one synthetic pathway, an amino alcohol was protected with a Boc group before its reaction with this compound to simplify the purification of the resulting diaminonitrile product. mmu.ac.uk In other contexts, protecting the amino group with Boc or Fmoc (9-fluorenylmethoxycarbonyl) is a suggested strategy to prevent undesired cyclization or oxidation during the introduction of a nitrile group.

Deprotection strategies involve the removal of these groups to liberate the amine for subsequent reaction steps. The specific conditions for deprotection depend on the protecting group used.

Reactions Involving the Nitrile Functional Group

The nitrile group is another key reactive center in this compound, participating in cyclization and hydrolysis reactions.

The nitrile group is an active participant in cyclization reactions, often in tandem with the adjacent amino group, to form heterocyclic compounds. A Niementowski-type cyclization reaction has been successfully employed. In this approach, a derivative formed from the SNAr reaction of this compound and a protected amino alcohol undergoes cyclization in a mixture of formic and sulfuric acid at reflux to yield a quinazoline intermediate. mmu.ac.uk This intermediate is then subjected to a final intramolecular cyclization, mediated by a coupling agent like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate), to form the final oxazepinoquinazoline scaffold. mmu.ac.uk

Table 2: Cyclization Reaction Details for Oxazepinoquinazoline Synthesis

| Reaction Step | Reagents/Conditions | Intermediate/Product | Purpose | Citation |

| Niementowski-type Cyclization | Formic acid, Sulfuric acid, Reflux | Quinazoline derivative (2a) | Formation of the quinazoline ring system. | mmu.ac.uk |

| Intramolecular Cyclization | BOP (coupling agent) | Oxazepinoquinazoline scaffold (3a) | Completion of the tricyclic system. | mmu.ac.uk |

The nitrile group of this compound can be hydrolyzed under specific conditions to yield either a carboxylic acid or an amide. Under acidic conditions, the nitrile can be converted to 2-amino-6-fluorobenzamide. Complete hydrolysis leads to the formation of 2-amino-6-fluorobenzoic acid. This hydrolysis is sometimes considered a degradation pathway when analyzing the compound's stability. The hydrolysis of nitriles to amides is a well-documented transformation, with various methods available, including those that are metal-free. mdpi.com While not specific to the fluoro-substituted compound, the reduction of the nitrile group in related aminonitriles using reagents like lithium aluminum hydride to form a primary amine is also a possible transformation.

Reactions Involving the Fluorine Substituent

The fluorine atom at the C6 position is a key functional group, rendering the molecule susceptible to specific chemical transformations, most notably nucleophilic aromatic substitution.

The fluorine atom of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the ortho-nitrile group. exsyncorp.com This reactivity is a cornerstone of its use as a building block in medicinal chemistry.

A prominent application is the reaction with various alcohols and aminoalcohols to form ether or amino linkages, respectively. For example, this compound reacts with aminoalcohols in the presence of a base to afford substituted aminobenzonitriles. mmu.ac.ukresearchgate.net This SNAr reaction is the initial step in a multi-step synthesis of complex heterocyclic scaffolds like oxazepinoquinazolines. mmu.ac.ukresearchgate.net Similarly, reaction with 3-hydroxy-N-methylpiperidine in the presence of sodium hydride (NaH) displaces the fluorine to introduce an ether linkage at the C6 position. sci-hub.se

The general mechanism for the SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the fluoride (B91410) ion, which is a good leaving group, results in the formation of the substituted product. The reaction is often carried out in polar aprotic solvents like DMF or THF. mmu.ac.ukresearchgate.net

| Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|

| Protected Amino Alcohols | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Aryl ether | mmu.ac.ukresearchgate.net |

| 3-Hydroxy-N-methylpiperidine | NaH, NMP, 100 °C | Aryl ether (N-methylpiperidin-3-yloxy derivative) | sci-hub.se |

| Ammonia (B1221849) (on 2,6-difluorobenzonitrile) | Pressurized reactor, 80–100°C | Aryl amine (this compound) |

The fluorine substituent at C6 has a nuanced influence on the reactivity of the aromatic ring, which is also shaped by the powerful activating amino group (ortho, para-directing) and the deactivating nitrile group (meta-directing).

Activation towards Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is strongly electron-withdrawing via the inductive effect (-I effect). When positioned ortho or para to an electron-withdrawing group like a nitrile, it significantly activates the ring for nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate. google.com In this compound, the fluorine is ortho to the nitrile group, making the C6 position highly susceptible to SNAr reactions as described above. exsyncorp.com

Influence on Electrophilic Aromatic Substitution: For electrophilic substitution, the situation is more complex. The fluorine atom is generally considered a deactivating group due to its inductive effect, but it is also an ortho, para-director because of resonance (+M effect) involving its lone pairs. However, in this molecule, the directing effects are dominated by the strongly activating amino group at C2, which directs incoming electrophiles to the ortho (C3) and para (C5) positions. The fluorine at C6, along with the nitrile at C1, exerts a deactivating influence and a meta-directing effect relative to its own position. For example, nitration tends to occur at the C3 position (para to the fluorine and ortho to the amino group), influenced by the interplay of these electronic effects.

Electrochemical methods provide a powerful tool for the cleavage of strong chemical bonds, including the carbon-fluorine bond. rsc.orgrsc.org Studies on fluorinated aromatic compounds, such as fluorobenzonitriles and methylfluorobenzoates, have elucidated the mechanisms of reductive C-F bond cleavage. researchgate.netiaea.org

The process typically proceeds via a stepwise dissociative electron transfer mechanism. iaea.org

An initial single-electron transfer (SET) from the cathode to the molecule forms a radical anion. The presence of an electron-withdrawing group like nitrile stabilizes this intermediate.

This radical anion can then undergo cleavage of the C-F bond to generate an aryl radical and a fluoride ion.

The aryl radical can be further reduced by a second electron transfer to form an aryl anion, which is subsequently protonated by a proton source in the medium to yield the defluorinated product. rsc.org

Voltammetric studies of methyl 2-fluorobenzoate (B1215865) (the ortho isomer) show that it follows this EC (electrochemical-chemical) mechanism. iaea.org While specific electrochemical studies on this compound are not widely reported, the principles derived from related fluorobenzonitriles are directly applicable. researchgate.netiaea.org The reduction potential and the rate of C-F bond cleavage would be influenced by the combined electronic effects of the amino, fluoro, and nitrile substituents.

Multi-Component Reactions and Cascade Processes with this compound

The unique arrangement of three distinct functional groups makes this compound an excellent substrate for multi-component and cascade (or tandem) reactions, enabling the rapid construction of complex heterocyclic molecules from simple precursors. ossila.com

A notable example is the expedient, three-step synthesis of oxazepino- and oxazocino-quinazolines. mmu.ac.ukresearchgate.net This sequence begins with this compound and proceeds through a cascade of reactions:

SNAr Reaction: An initial nucleophilic aromatic substitution between this compound and an aminoalcohol forms an aryl ether intermediate.

Niementowski-type Cyclization: The intermediate undergoes an acid-catalyzed intramolecular cyclization involving the amino group and the nitrile, forming a 4(3H)-quinazolinone ring system.

BOP-mediated Ring Closure: A final intramolecular cyclization, mediated by a coupling agent like BOP reagent (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), closes the medium-sized oxazepine or oxazocine ring.

This tandem strategy demonstrates how the molecule's inherent reactivity can be harnessed to build elaborate, three-dimensional structures with potential applications in medicinal chemistry. mmu.ac.uk Furthermore, the ortho-amino and nitrile functionalities are ideally positioned for building quinazoline and quinolin-2-one cores through condensation reactions with various partners, such as ketones or benzimidazolyl acetates. ossila.comresearchgate.net Such cascade reactions, which form multiple bonds in a single synthetic operation, are highly efficient and atom-economical. organic-chemistry.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 6 Fluorobenzonitrile

Vibrational Spectroscopy

The FTIR spectrum of 2-Amino-6-fluorobenzonitrile is characterized by absorption bands corresponding to its primary functional groups: the amino (-NH₂), nitrile (-C≡N), and fluoro (-F) groups, as well as the aromatic ring. While a definitive, fully assigned experimental spectrum for this specific molecule is not widely published, the characteristic frequencies can be reliably predicted based on data from analogous compounds and established spectroscopic principles. researchgate.netnih.gov

Key vibrational modes expected in the FTIR spectrum include:

N-H Stretching: The amino group typically displays two distinct bands in the region of 3300-3500 cm⁻¹: one for asymmetric stretching and another for symmetric stretching.

C≡N Stretching: Aromatic nitriles exhibit a sharp, intense absorption band for the C≡N triple bond stretch. For substituted benzonitriles, this peak typically appears in the 2220-2240 cm⁻¹ range. The presence of an electron-donating amino group tends to lower this frequency. For instance, the nitrile stretch in 2-amino-5-fluorobenzonitrile (B1271947) has been recorded, providing a close comparison. ijream.orgderpharmachemica.com In the related compound 2-bromo-6-fluorobenzonitrile, this stretch is observed around 2220 cm⁻¹.

Aromatic C-H and C=C Stretching: Vibrations corresponding to the aromatic ring are expected in the 3000-3100 cm⁻¹ (C-H stretching) and 1400-1600 cm⁻¹ (C=C ring stretching) regions.

N-H Bending: The scissoring vibration of the amino group typically appears around 1600-1650 cm⁻¹.

C-F Stretching: A strong absorption band due to the carbon-fluorine bond stretch is expected in the region of 1200-1350 cm⁻¹.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | -NH₂ | ~3450 | Medium |

| N-H Symmetric Stretch | -NH₂ | ~3350 | Medium |

| C≡N Stretch | -C≡N | 2220 - 2230 | Strong, Sharp |

| N-H Scissoring | -NH₂ | 1600 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | Benzene (B151609) Ring | 1400 - 1600 | Medium-Variable |

| C-F Stretch | Ar-F | 1200 - 1350 | Strong |

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would highlight the nitrile and aromatic ring vibrations. Studies on related aminobenzonitriles show that the C≡N stretching vibration is typically a strong and sharp band in the Raman spectrum. acs.orgacs.orgsci-hub.se

Key features expected in the Raman spectrum include:

C≡N Stretching: Similar to FTIR, the nitrile stretch is a prominent feature, often appearing with high intensity. In studies of p-aminobenzonitrile, this band is a key focus for analyzing solvent interactions. acs.orgacs.org

Ring Vibrations: The symmetric "breathing" mode of the benzene ring, typically around 1000 cm⁻¹, is often strong in Raman spectra. Other ring deformations and C-H bending modes are also observable.

Amino Group Vibrations: While N-H stretching bands can be observed, they are often weaker and broader than in the FTIR spectrum. The NH₂ wagging vibration may appear in the 900-1000 cm⁻¹ region. sci-hub.se

Low-Frequency Modes: External lattice vibrational modes, which are sensitive to crystal structure, appear in the low-energy region of the spectrum (<200 cm⁻¹).

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretches | -NH₂ | 3300 - 3500 | Weak-Medium |

| C≡N Stretch | -C≡N | 2220 - 2230 | Very Strong |

| Aromatic Ring Breathing | Benzene Ring | ~1000 | Strong |

| NH₂ Wagging | -NH₂ | 900 - 1000 | Medium |

| C-F Stretch | Ar-F | 1200 - 1350 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the complete structural elucidation of this compound, confirming the arrangement and electronic environment of each atom.

The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the amino group protons. The aromatic region will display a complex multiplet pattern due to spin-spin coupling between the three adjacent protons and further coupling to the fluorine atom. The two protons of the amino group typically appear as a single, broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (H3, H4, H5) | 6.5 - 7.6 | Multiplet (m) | Complex pattern due to H-H and H-F coupling. |

| Amine (-NH₂) | ~5.0 - 6.0 | Broad Singlet (br s) | Shift is solvent-dependent and may exchange with D₂O. |

The ¹³C NMR spectrum provides information on the seven distinct carbon atoms in the molecule. The chemical shifts are influenced by the attached functional groups and their position on the aromatic ring. The carbon atom bonded to the fluorine will appear as a doublet due to one-bond C-F coupling, and other carbons will show smaller couplings over multiple bonds.

No direct experimental ¹³C NMR data for this compound was found in the searched literature. However, by comparing with the non-fluorinated analog, 2-aminobenzonitrile (B23959) chemicalbook.com, and considering the known effects of fluorine substitution, a predicted spectrum can be outlined. The C1 (bearing CN) and C2 (bearing NH₂) carbons are expected at low field, while the C6 carbon (bearing F) will be significantly downfield and show a large ¹JCF coupling constant.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C1 (-CN) | ~95 - 105 | Doublet (d) |

| C2 (-NH₂) | ~150 - 155 | Doublet (d) |

| C3 | ~115 - 120 | Doublet (d) |

| C4 | ~130 - 135 | Singlet (s) or small Doublet |

| C5 | ~110 - 115 | Doublet (d) |

| C6 (-F) | ~160 - 165 | Large Doublet (d) |

| -C≡N | ~117 - 120 | Singlet (s) or small Doublet |

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. icpms.cz For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. This signal will likely appear as a multiplet, specifically a triplet of doublets, due to coupling with the adjacent aromatic protons (H5) and the more distant proton (H1). The chemical shift provides information about the electronic environment of the fluorine atom. Aryl fluoride (B91410) chemical shifts typically appear in the range of -100 to -170 ppm relative to CFCl₃. ucsb.edu For the related isomer, 2-amino-3-fluorobenzonitrile, the ¹⁹F signal is reported in the range of δ -112 to -115 ppm.

Table 5: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| C6-F | -110 to -140 | Multiplet (m) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and exploring the fragmentation pathways of this compound. The compound has a molecular formula of C₇H₅FN₂ and a calculated molecular weight of approximately 136.13 g/mol . sigmaaldrich.comscbt.comossila.com

In a typical mass spectrum, this compound would exhibit a prominent molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. For instance, the expected m/z value for the protonated molecule [M+H]⁺ would be sought to confirm the formula C₇H₆FN₂⁺. rsc.org

The fragmentation of this compound under mass spectrometry conditions can be predicted based on its functional groups. Common fragmentation pathways for related aromatic nitriles and amines include:

Loss of HCN: A characteristic fragmentation of benzonitriles, leading to a significant fragment ion.

Loss of the amino group (NH₂): Cleavage of the C-N bond.

Loss of fluorine: Ejection of a fluorine radical from the aromatic ring.

While specific fragmentation data for this compound is not widely published, analysis of similar structures, such as 2-Bromo-6-fluorobenzonitrile, shows characteristic patterns like the loss of halogen atoms and the nitrile group, which aids in structural confirmation. smolecule.com

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₅FN₂ | scbt.com |

| Molecular Weight | 136.13 g/mol | sigmaaldrich.comossila.com |

| Primary Ionization Technique | Electrospray Ionization (ESI) | rsc.org |

X-ray Crystallography for Solid-State Structure Determination

The analysis of related fluorinated benzofuran (B130515) derivatives has been successfully performed using this technique, confirming the core structure and revealing details like the coplanarity of ring systems and the presence of intramolecular hydrogen bonds. rsc.org For this compound, it would be expected that X-ray analysis would reveal hydrogen bonding interactions involving the amino group and the nitrogen atom of the nitrile group or the fluorine atom of adjacent molecules, influencing the crystal packing. The structure of derivatives of quinazoline (B50416), synthesized from this compound, has been confirmed using X-ray analysis, demonstrating the utility of this technique in verifying the structures of reaction products. researchgate.net

| Intermolecular Interactions | Hydrogen bonding (N-H···N or N-H···F) and π-π stacking interactions are likely. | Dictates the crystal packing and solid-state properties. |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is used to investigate the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The chromophores in this molecule—the substituted benzene ring, the amino group, and the nitrile group—give rise to characteristic absorption bands.

The UV-Vis spectrum is influenced by the electronic nature of the substituents on the benzene ring. The amino group (-NH₂) is a strong electron-donating group (auxochrome), and the nitrile group (-CN) is an electron-withdrawing group. This "push-pull" arrangement can lead to intramolecular charge transfer (ICT) bands. The spectrum of this compound is expected to show absorptions in the UV region, with some sources indicating an absorption maximum between 201 nm and 300 nm. tcichemicals.comtcichemicals.com The analysis of related substituted benzonitriles often reveals two band systems, corresponding to the π → π* transitions of the benzene ring, which are shifted (typically a red shift) due to the influence of the substituents. researchgate.net For example, studies on various substituted benzimidazole-benzonitrile compounds show absorption peaks ranging from 230 nm to 360 nm, highlighting the effect of different functional groups on the electronic transitions. rsc.org

Table 3: UV-Visible Absorption Data for Related Benzonitriles

| Compound | Absorption Maxima (λmax) | Solvent | Reference |

|---|---|---|---|

| 2-(1H-benzo[d]imidazol-2-yl)-5-fluorobenzonitrile | 258.5 nm, 341.0 nm | Not Specified | rsc.org |

| 2-(1H-benzo[d]imidazol-2-yl)-4-fluorobenzonitrile | 257.5 nm, 357.5 nm | Not Specified | rsc.org |

| 4-Methoxy benzonitrile (B105546) | ~260 nm, ~210 nm | Not Specified | researchgate.net |

Computational Chemistry and Theoretical Studies of 2 Amino 6 Fluorobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed investigation of molecular systems. For 2-Amino-6-fluorobenzonitrile, these methods are employed to determine its most stable conformation, electronic structure, and other quantum-mechanical properties.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry of compounds. analis.com.my The B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional is a popular hybrid functional used for these calculations. derpharmachemica.com This method accurately predicts the ground-state geometry by finding the minimum on the potential energy surface. For this compound, geometry optimization reveals the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The process involves iterative calculations until the forces on each atom are minimized. analis.com.my

Table 1: Predicted Geometrical Parameters of this compound using DFT/B3LYP Note: These are representative values based on calculations of similar aromatic molecules. Actual values may vary based on the specific basis set and computational level.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| C-C (aromatic) | ~1.39 - 1.41 | C-C-C (aromatic) | ~118 - 121 |

| C-N (amino) | ~1.37 | C-C-N (amino) | ~120 |

| C-F | ~1.35 | C-C-F | ~119 |

| C-C≡N | ~1.44 | C-C-C≡N | ~121 |

| C≡N | ~1.16 | C-C≡N | ~179 |

Ab initio methods, such as Hartree-Fock (HF) theory, are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. derpharmachemica.com These methods are fundamental for understanding the electronic structure of a molecule. For this compound, ab initio calculations provide information about the molecular orbitals, electron distribution, and ionization potential. While computationally more demanding than DFT, they offer a rigorous approach to describing the electronic wavefunction of the molecule. derpharmachemica.com

The accuracy of both DFT and ab initio calculations is highly dependent on the chosen basis set. analis.com.my For molecules containing heteroatoms and pi-conjugated systems like this compound, Pople-style basis sets such as 6-311++G(d,p) are commonly employed. analis.com.myderpharmachemica.com These basis sets are described as follows:

6-311G : A split-valence triple-zeta basis set, providing flexibility for describing valence electrons.

+ and ++ : Indicate the addition of diffuse functions on heavy atoms (+) and hydrogen atoms (++), which are important for accurately describing anions and non-covalent interactions. gaussian.com

(d,p) : Represent polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for the description of non-spherical electron densities, which is crucial for accurate geometry and property prediction. gaussian.com

Validation of the chosen computational level (method and basis set) is achieved by comparing calculated results with available experimental data. For instance, calculated vibrational frequencies are often scaled and compared with experimental FT-IR and FT-Raman spectra to confirm the reliability of the theoretical model. analis.com.mynih.gov

Electronic Properties Analysis

The analysis of electronic properties provides insight into the chemical reactivity and behavior of this compound. Computational methods are essential for calculating and visualizing these properties.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's electronic transitions and reactivity. nih.gov

HOMO : Represents the ability of a molecule to donate an electron and is associated with nucleophilic character.

LUMO : Represents the ability of a molecule to accept an electron and is associated with electrophilic character. aimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A smaller energy gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity and polarizability. nih.gov For this compound, the HOMO is typically localized over the electron-rich amino group and the benzene (B151609) ring, while the LUMO is distributed over the electron-withdrawing nitrile group and the aromatic ring. This distribution indicates that an intramolecular charge transfer can occur upon electronic excitation. derpharmachemica.com

Table 2: Predicted Frontier Molecular Orbital Properties of this compound Note: These are representative values based on calculations of similar aromatic molecules.

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | ~ -6.0 to -7.0 |

| LUMO Energy | ~ -1.5 to -2.5 |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red : Indicates regions of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack.

Blue : Indicates regions of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack.

Green : Represents regions of neutral potential. walisongo.ac.id

For this compound, the MEP map would show a region of strong negative potential (red) around the nitrogen atom of the nitrile group and the fluorine atom due to their high electronegativity. The hydrogen atoms of the amino group would exhibit a positive potential (blue), making them susceptible to nucleophilic interaction. The aromatic ring would show a gradient of potential, reflecting the combined electronic effects of the amino, fluoro, and nitrile substituents. derpharmachemica.com

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, intramolecular interactions, and the stability of molecular structures. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within a molecule. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization from a donor to an acceptor orbital, with higher E(2) values indicating stronger interactions. researchgate.netnih.gov

In aromatic systems like this compound, NBO analysis reveals significant delocalization effects involving the π-electrons of the benzene ring and the lone pairs of the amino group and fluorine atom. The key interactions typically involve the delocalization of lone pair (LP) electrons from the nitrogen and fluorine atoms into the antibonding π* orbitals of the aromatic ring. Similarly, π electrons from the ring can delocalize into the antibonding σ* orbitals of the C-F, C-NH2, and C-CN bonds.

These hyperconjugative interactions lead to a more stabilized molecular system. For example, in studies of similar substituted benzonitriles, the interaction between the lone pair of the amino group nitrogen and the adjacent C-C π* orbitals results in significant stabilization energy, indicating a strong resonance effect. researchgate.net This charge delocalization is crucial for understanding the molecule's electronic properties and reactivity.

Table 1: Illustrative NBO Analysis of Intramolecular Interactions in Substituted Benzonitriles (Note: Data below is representative of interactions found in similar aminobenzonitrile derivatives to illustrate the typical findings of an NBO analysis.)

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (C1-C2) | ~15-25 | n → π |

| LP (2) F | σ (C5-C6) | ~2-5 | n → σ |

| π (C1-C2) | π (C3-C4) | ~18-22 | π → π |

| π (C3-C4) | π (C≡N) | ~5-10 | π → π* |

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. Methods like Density Functional Theory (DFT), often using functionals such as B3LYP, can calculate vibrational frequencies (FT-IR and Raman), electronic transitions (UV-Vis), and NMR chemical shifts. analis.com.myresearchgate.net These predicted spectra can be correlated with experimental data to confirm molecular structures and assign spectral features to specific molecular motions or electronic excitations. mdpi.comresearchgate.net

For molecules like this compound, DFT calculations can predict the vibrational modes associated with the stretching and bending of C-F, C-N, N-H, and C≡N bonds. analis.com.my The calculated harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental anharmonic frequencies. Studies on related molecules like 2-fluorobenzonitrile (B118710) and 2-amino-5-fluorobenzonitrile (B1271947) have shown good agreement between theoretical and experimental spectra, allowing for precise assignment of vibrational bands. mdpi.comderpharmachemica.com

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of electronic transitions, such as π → π* and n → π* transitions, which are characteristic of aromatic and nitrile-containing compounds. analis.com.myderpharmachemica.com The correlation between the calculated transition energies and oscillator strengths and the experimentally observed absorption maxima (λmax) helps in understanding the electronic structure of the molecule. derpharmachemica.com

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Isomer, 2-Amino-5-fluorobenzonitrile (Source: Adapted from theoretical studies using B3LYP method.) derpharmachemica.com

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| N-H Asymmetric Stretch | 3352 | - | 3355 |

| C-H Stretch | - | 3078 | 3080 |

| C≡N Stretch | 2225 | 2227 | 2230 |

| C-N Stretch | 1294 | 1284 | 1296 |

| C-F Stretch | 1245 | 1172 | 1219 |

Reaction Mechanism Studies and Energy Barrier Computations

Computational chemistry is a vital tool for elucidating reaction mechanisms, identifying transition states, and calculating the energy barriers that govern reaction rates. faccts.de For this compound, theoretical studies can model its reactivity in various chemical transformations.

A relevant example is the study of C-CN bond activation in fluorinated benzonitriles by transition metal complexes. DFT calculations have been used to map the potential energy surface for the reaction of 2-fluorobenzonitrile and 2,6-difluorobenzonitrile (B137791) with a zerovalent nickel complex. acs.org These studies identify key intermediates, such as η²-nitrile and η²-arene complexes, and locate the transition state structures connecting them to the final C-CN bond activation product. acs.org

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. The energy difference between the reactants and the highest-energy transition state determines the activation energy barrier (ΔG‡). faccts.de Lower energy barriers correspond to faster reaction rates. These computational insights are crucial for understanding reaction feasibility and selectivity. acs.org

Table 3: Calculated Energy Barriers for C-CN Bond Activation of Fluorobenzonitriles with a [Ni(dmpe)] Fragment (Source: Adapted from DFT calculations on related fluorobenzonitrile compounds.) acs.org

| Reactant | Reaction Step | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

| 2-Fluorobenzonitrile | η²-nitrile → Transition State | 18.1 | 17.5 | 18.6 |

| Transition State → Product | -21.0 | -20.9 | -20.9 | |

| Benzonitrile (B105546) | η²-nitrile → Transition State | 21.0 | 20.4 | 21.5 |

| Transition State → Product | -19.4 | -19.3 | -19.3 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations and conformational analysis are computational techniques used to explore the dynamic behavior and stable geometries of molecules. Conformational analysis aims to identify the low-energy conformers of a molecule, which correspond to minima on its potential energy surface. researchgate.net For a molecule with rotatable bonds, such as the amino group in this compound, several conformers may exist. DFT and other quantum mechanical methods are used to optimize the geometry of different possible conformers and calculate their relative energies to determine the most stable structures. mdpi.comnih.gov

MD simulations provide a time-resolved view of molecular motion by solving Newton's equations of motion for the atoms in the system. nih.gov These simulations require a force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates. For novel molecules like fluorinated benzonitriles, specific force field parameters may need to be developed and validated. nih.govbiorxiv.org MD simulations can be used to study the conformational flexibility of the molecule, its interactions with solvent molecules, and its dynamic behavior over time, providing insights that are complementary to the static picture from conformational analysis. nih.gov

Applications of 2 Amino 6 Fluorobenzonitrile in Advanced Chemical Synthesis

Precursor in Heterocyclic Compound Synthesis

The unique arrangement of functional groups in 2-amino-6-fluorobenzonitrile facilitates its use in cyclization reactions to form a variety of bicyclic and polycyclic heterocyclic compounds.

The ortho-disposed amino and nitrile groups of this compound are perfectly suited for the synthesis of quinazoline (B50416) derivatives. ossila.com This reaction pathway is fundamental to creating fluoro-containing quinazolin-4(1H)-ones and related structures. nih.gov Quinazolines are a significant class of nitrogen-containing heterocycles, with many derivatives exhibiting a broad spectrum of biological activities, including anticancer and antimalarial properties. ossila.com The general synthesis involves the reaction of the 2-aminobenzonitrile (B23959) core with various reagents to build the second ring of the quinazoline system. While numerous methods exist for quinazoline synthesis, those starting from 2-aminobenzonitriles are particularly effective for producing specific substitution patterns, such as 2-aminoquinazolines. ossila.com

Table 1: Examples of Quinazoline-Based Drugs Developed from Methodologies Applicable to 2-Aminobenzonitrile Precursors

| Drug Name | Therapeutic Use |

| Gefitinib | Anticancer |

| Lapatinib | Anticancer |

| Erlotinib | Anticancer |

| Afatinib | Anticancer |

This compound serves as a key starting material for the synthesis of various aminoquinoline derivatives. A common synthetic route involves the reaction of this compound with ketones to construct the quinoline (B57606) framework. ossila.com This methodology has been successfully employed to produce derivatives of Tacrine (B349632), a compound known for its role as a cholinesterase inhibitor in the research and treatment of Alzheimer's disease. ossila.com Furthermore, this precursor is utilized in the synthesis of novel huprines, which are complex, polycyclic aminoquinoline derivatives investigated for their potential biological activities. nih.gov

Table 2: Novel Huprine Derivatives Synthesized from this compound nih.gov

| Compound Name |

| 12-amino-3-chloro-6,7,10,11-tetrahydro-9-isopropyl-7,11-methanocycloocta[b]quinoline hydrochloride |

| 9-allyl-12-amino-3-chloro-6,7,10,11-tetrahydro-7,11-methanocycloocta[b]quinoline hydrochloride |

| 12-amino-1-fluoro-6,7,10,11-tetrahydro-9-isopropyl-7,11-methanocycloocta[b]quinoline hydrochloride |

| 9-allyl-12-amino-1-fluoro-6,7,10,11-tetrahydro-7,11-methanocycloocta[b]quinoline hydrochloride |

The reactivity of this compound extends to the synthesis of sulfur-containing heterocycles. It has been documented as a precursor in the preparation of monofluorinated derivatives of 1,3-benzothiazin-4-ones. ossila.com The synthesis of these sulfur heterocycles leverages the cyclization of the aminobenzonitrile scaffold with appropriate sulfur-containing reagents, leading to the formation of the benzothiazine ring system. The incorporation of a fluorine atom can significantly influence the physicochemical and biological properties of the resulting molecules.

In addition to quinazolinones, this compound is a valuable precursor for the synthesis of quinazolinimines (also referred to as iminoquinazolines). Research has demonstrated a practical method for producing 2-amino-4-iminoquinazolines through the reaction of 2-aminobenzonitriles with N-benzyl cyanamides, mediated by hydrochloric acid. This [4+2] annulation reaction provides a direct route to this specific class of quinazoline derivatives, highlighting the utility of the aminobenzonitrile scaffold in constructing diverse heterocyclic cores.

Building Block in Medicinal Chemistry Research

The ability of this compound to serve as a scaffold for various heterocyclic systems makes it a crucial building block in the field of medicinal chemistry.

This compound is an important starting material for synthesizing heterocyclic compounds, such as quinazolinones, that have been investigated for their anti-inflammatory properties. The core quinazoline structure, derived from this precursor, can be further modified to produce derivatives with potential therapeutic effects. For instance, studies on (3H-quinazoline-4-ylidene)hydrazides, which can be synthesized from quinazoline precursors, have explored their anti-inflammatory activity. The research in this area aims to identify novel compounds that can modulate biological pathways associated with inflammation, such as the cyclooxygenase (COX) enzymes.

Table 3: Research Findings on Quinazoline Derivatives as Anti-inflammatory Agents

| Derivative Class | Target/Activity Investigated |

| (3H-quinazoline-4-ylidene)hydrazides | Anti-inflammatory activity, inhibition of COX-1 and COX-2 |

| Styrylquinazolin-4-ones | Potential 5-lipoxygenase and cyclooxygenase inhibitory effects |

Development of Antimicrobial Agents

The structural framework of this compound is a key precursor in the synthesis of quinazoline derivatives, a class of compounds investigated for their antimicrobial properties. The ortho-amino and nitrile groups are ideally positioned to undergo cyclization reactions to form the quinazoline core. Research has indicated that certain substituted 2,4-diaminoquinazolines exhibit antibacterial activity. While many quinazolinone derivatives have been synthesized and tested for antibacterial and antifungal activities, the specific derivatives originating from this compound are noted as valuable intermediates in creating these potentially therapeutic agents.

Role in Anticancer Agent Synthesis

The synthesis of quinazoline-based molecules is a significant application of this compound in oncology research. The quinazoline scaffold is a core component of several successful tyrosine kinase inhibitors used in cancer therapy. The reaction of this compound to form this bicyclic heterocycle makes it a valuable starting material for creating analogues of established anticancer drugs. ossila.com Examples of potent anticancer treatments based on the quinazoline structure include Gefitinib, Lapatinib, Erlotinib, and Afatinib. ossila.com Its role as a versatile intermediate allows for the development of novel compounds that can be screened for potent and selective anticancer activity. chemimpex.com

Cholinesterase Inhibitors (e.g., Tacrine Derivatives)

This compound serves as a key intermediate in the synthesis of tacrine derivatives. ossila.com Tacrine was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. Cholinesterase inhibitors work by increasing the levels of acetylcholine, a neurotransmitter, in the brain. The synthesis of tacrine derivatives can be achieved by reacting this compound with ketones to form aminoquinoline derivatives. ossila.com This synthetic route allows for the creation of novel tacrine-based hybrids and multi-target-directed ligands, which are designed to interact with cholinesterases and other targets relevant to neurodegenerative diseases.

Novel Huprines as Trypanocidal and Antiplasmodial Agents

Researchers have utilized this compound to synthesize novel huprines, which are a family of 4-aminoquinoline-based compounds. A study detailed the synthesis of these new huprines through a Friedländer condensation reaction involving this compound. These compounds were subsequently evaluated for their activity against the parasites responsible for Human African trypanosomiasis (Trypanosoma brucei) and malaria (Plasmodium falciparum).

The research found that all tested huprines were moderately potent and selective trypanocidal agents, with IC₅₀ values against T. brucei in the submicromolar to low micromolar range. Two of the synthesized huprines also showed activity against a chloroquine-resistant strain of P. falciparum, identifying them as dual-acting trypanocidal-antiplasmodial compounds.

Table 1: In Vitro Activity of Huprine Derivatives Synthesized from this compound

| Compound | Trypanocidal Activity (IC₅₀, μM) vs. T. brucei | Antiplasmodial Activity (IC₅₀, μM) vs. P. falciparum | Cytotoxicity (IC₅₀, μM) vs. L6 cells | Selectivity Index (T. brucei) |

|---|---|---|---|---|

| Huprine Derivative 1 | 0.85 ± 0.03 | 1.8 ± 0.2 | 13 ± 2 | 15 |

| Huprine Derivative 2 | 0.62 ± 0.05 | >25 | 9.1 ± 0.9 | 15 |

Antifolate Compounds

The compound is an intermediate in the preparation of antifolate quinazoline derivatives. Antifolates are a class of drugs that interfere with the action of folic acid (vitamin B9), thereby inhibiting the synthesis of DNA, RNA, and proteins. This mechanism is exploited in cancer and antimicrobial therapies. Specifically, this compound can be used to synthesize 5-substituted 2,4-diaminoquinazolines, which have been evaluated as inhibitors of the enzyme dihydrofolate reductase (DHFR), a key target for antifolate drugs.

API Production (e.g., Pazopanib, Dovitinib)

This compound is listed by some chemical suppliers as a pharmaceutical intermediate. One source indicates its use in the synthesis of the drug Dovitinib, a tyrosine kinase inhibitor. However, a review of widely published, multi-step synthetic routes for the Active Pharmaceutical Ingredients (APIs) Pazopanib and Dovitinib does not commonly feature this compound as a primary starting material or key intermediate. The established synthesis pathways for these APIs typically originate from other substituted aniline (B41778) or benzonitrile (B105546) precursors.

Applications in Agrochemical Development

In addition to its pharmaceutical applications, this compound is employed in the agrochemical sector. It serves as an intermediate in the synthesis of molecules used in crop protection, such as effective herbicides and pesticides. chemimpex.com The compound's reactivity and stability make it a suitable building block for creating more complex active ingredients for agricultural formulations. chemimpex.com Its role in this industry highlights its versatility as a precursor for a broad range of biologically active compounds beyond medicine.

Synthesis of Herbicides and Pesticides

This compound serves as a valuable building block in the synthesis of modern agrochemicals. chemimpex.comtslpharm.com The presence of the fluorine atom is particularly significant, as the incorporation of fluorine is a widely used strategy in the development of effective crop protection products. researchgate.net This compound acts as a fluorinated intermediate, which can be elaborated into more complex active ingredients for herbicides and pesticides. chemimpex.comechemi.com The manufacturing process for many cutting-edge agrochemicals relies on the use of such fluorinated building blocks to introduce fluorine into the final molecule, a method often more practical than direct fluorination at a later stage. ccspublishing.org.cnrhhz.net The reactivity of the amino and nitrile groups allows for further chemical modifications, enabling the creation of a diverse range of agrochemical structures. exsyncorp.com

Impact of Fluorine Substitution on Agrochemical Efficacy

The introduction of fluorine into the molecular structure of agrochemicals, facilitated by precursors like this compound, has a profound impact on their efficacy. ccspublishing.org.cnchimia.ch Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can dramatically alter the physicochemical and biological characteristics of a molecule. ccspublishing.org.cnresearchgate.net

Key benefits of fluorine substitution in agrochemicals include:

Enhanced Biological Activity: Fluorination can increase the intrinsic potency of a pesticide by modifying its electronic properties, which can lead to stronger binding interactions with target enzymes or receptors. chimia.chnih.gov

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes in target pests and the environment. This leads to increased stability and a longer duration of action for the agrochemical. researchgate.netresearchgate.netnih.gov

Increased Lipophilicity: Selective fluorination can increase the lipophilicity (fat-solubility) of a molecule, which can improve its ability to penetrate the waxy outer layers of insects or plant leaves and pass through cell membranes to reach its target site. researchgate.netnih.govacs.org

Altered Physicochemical Properties: Fluorine can influence a molecule's acidity, conformation, and ability to form hydrogen bonds, all of which can be fine-tuned to optimize the agrochemical's performance and selectivity. ccspublishing.org.cnnih.gov

These modifications contribute to creating pesticides and herbicides with higher efficacy, greater stability, and sometimes, more favorable environmental profiles. researchgate.netnih.gov

Table 1: Effects of Fluorine Substitution on Agrochemical Properties

Utilization in Material Science

In material science, this compound is recognized for its potential in creating advanced materials, including specialized polymers and coatings that require specific chemical stability and reactivity. chemimpex.com

Fluorinated polymers, or fluoropolymers, are a class of high-performance materials known for their exceptional chemical resistance, thermal stability, and low surface energy. paint.orgpageplace.desemanticscholar.org Building blocks like this compound are valuable for synthesizing novel fluorinated polymers. The amino (-NH₂) group can readily participate in polymerization reactions, such as the formation of polyamides or polyimides, while the nitrile (-CN) group can be hydrolyzed or reduced to introduce other functionalities. The presence of the fluorine atom imparts the desirable properties of fluoropolymers to the final material, such as hydrophobicity and durability. paint.org These materials can be used in high-performance coatings, films, and membranes. agc.com

The unique arrangement of functional groups in this compound allows for the development of materials with tailored reactivity. chemimpex.com The amino group provides a site for grafting other molecules or initiating polymerization. The nitrile group is a versatile functional handle that can be converted into amines, amides, or carboxylic acids, allowing for post-polymerization modification of the material's properties. The fluorine atom, positioned ortho to the amino group, influences the reactivity of the entire aromatic ring, potentially enabling selective chemical transformations. This multi-functionality is crucial for designing "smart" materials that can respond to specific chemical stimuli or for creating surfaces with specific binding properties.

Role in Fluorescent Probe Development for Biological Imaging

This compound is a useful precursor for creating fluorescent probes for biological imaging. chemimpex.com Fluorescent probes are molecules that absorb light at one wavelength and emit it at a longer wavelength, allowing scientists to visualize specific processes and molecules within living cells. rsc.org The core structure of many organic fluorophores is a rigid, conjugated aromatic system. nih.gov

The 2-aminobenzonitrile scaffold provides a foundation for building such systems. The introduction of a fluorine atom can significantly enhance the photophysical properties of a fluorophore. mdpi.comresearchgate.net It can improve quantum yield (brightness), photostability (resistance to fading), and shift the emission wavelength. nih.gov Furthermore, the amino group can be chemically modified to attach the probe to specific biomolecules or to make its fluorescence sensitive to changes in its local environment, such as pH or the presence of a specific ion. acs.org This makes fluorinated aromatic amines like this compound attractive starting materials for the rational design of sophisticated probes for advanced biological imaging applications. rsc.orgmdpi.com

Use in Analytical Chemistry Methods for Detection and Quantification

In analytical chemistry, this compound can be used both as a standard for method development and as a target analyte in various samples. chemimpex.com The detection and quantification of aromatic amines and fluorinated organic compounds are important in environmental monitoring and industrial quality control.

Standard analytical techniques applicable to this compound include:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the compound from complex mixtures.

Mass Spectrometry (MS): When coupled with chromatography (e.g., LC-MS or GC-MS), mass spectrometry provides highly sensitive and selective detection and quantification based on the compound's mass-to-charge ratio.

Spectroscopic Methods: UV-Visible and fluorescence spectroscopy can be used for quantification, leveraging the compound's light-absorbing and emitting properties.

For determining the total fluorine content in materials derived from this compound, specialized techniques like combustion ion chromatography or other methods for elemental fluorine analysis may be employed. nist.govdtic.milusgs.govrsc.org

Table 2: Compounds Mentioned in the Article

Toxicological and Environmental Considerations in Academic Research

Hazard Assessment Methodologies

The hazard assessment for 2-Amino-6-fluorobenzonitrile is conducted in line with global standards, primarily the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary source of this information is the Safety Data Sheet (SDS), which compiles toxicological data to classify the compound's specific hazards.

According to Regulation (EC) No. 1272/2008 (CLP), this compound is classified as acutely toxic and an irritant. ossila.com The GHS classification identifies it as "Warning: GHS07," indicating that it can cause less serious health effects. ossila.comsigmaaldrich.com The assessment involves evaluating its effects upon ingestion, skin contact, and inhalation, as well as its potential to cause skin and eye irritation. ossila.com

Key hazard statements (H-statements) associated with this compound include:

H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. ossila.com

H315: Causes skin irritation. ossila.com

H319: Causes serious eye irritation. ossila.comsigmaaldrich.comchemicalbook.com

H335: May cause respiratory irritation. ossila.com